molecular formula C9H11FN2O4 B8751233 Butanoic acid, (5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl ester CAS No. 66542-37-8

Butanoic acid, (5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl ester

Cat. No. B8751233
CAS RN: 66542-37-8
M. Wt: 230.19 g/mol
InChI Key: HNKFVQSWWYMANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, (5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl ester is a useful research compound. Its molecular formula is C9H11FN2O4 and its molecular weight is 230.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanoic acid, (5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, (5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

66542-37-8

Product Name

Butanoic acid, (5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl ester

Molecular Formula

C9H11FN2O4

Molecular Weight

230.19 g/mol

IUPAC Name

(5-fluoro-2,4-dioxopyrimidin-1-yl)methyl butanoate

InChI

InChI=1S/C9H11FN2O4/c1-2-3-7(13)16-5-12-4-6(10)8(14)11-9(12)15/h4H,2-3,5H2,1H3,(H,11,14,15)

InChI Key

HNKFVQSWWYMANO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCN1C=C(C(=O)NC1=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 300 cc 4-necked flask equipped with a stirrer, a thermometer and a dropping funnel were placed 80 ml of dimethylformamide. Then, 10.41 g (0.08 mol) of 5-fluorouracil was dissolved in the dimethylformamide and 24.29 g (0.24 mol) of triethylamine was added to this solution. To the mixture was added dropwise over 15 minutes 10.93 g (0.08 mol) of butyryloxymethyl chloride. The mixture was reacted together for 5 hours at room temperature and the reaction liquid was filtered to remove the precipitated triethylamine hydrochloride. The solvent was then distilled from the filtrate and the residue was subjected to a treatment using a column packed with silica gel and a mixture (1:1 in mixing ratio) of benzene and ethyl acetate whereby crude 1-butyryloxymethyl-5-fluorouracil was isolated. This crude product was recrystallized from benzene whereby 16.0 g of pure white crystals having a melting point of 96°~98° C. were obtained in a yield of 86.9%.
Quantity
10.41 g
Type
reactant
Reaction Step One
Quantity
24.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.93 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

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